molecular formula C19H23ClN2O3S B3939861 N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3939861
M. Wt: 394.9 g/mol
InChI Key: VIALMTWCMCYAHI-UHFFFAOYSA-N
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Description

N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with appropriate amines under controlled conditions.

    Introduction of the Butan-2-yl Group: This step involves the alkylation of the glycinamide backbone using butan-2-yl halides.

    Attachment of the 4-chlorobenzyl Group: This can be done through a nucleophilic substitution reaction.

    Addition of the Phenylsulfonyl Group: This step involves sulfonylation using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butan-2-yl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the butan-2-yl group.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives of the chlorobenzyl group.

Scientific Research Applications

N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide may have several applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: Could involve inhibition or activation of biochemical pathways, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)alaninamide
  • N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)valinamide

Uniqueness

N-butan-2-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide may exhibit unique properties such as higher stability, specific biological activity, or improved solubility compared to its analogs.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-3-15(2)21-19(23)14-22(13-16-9-11-17(20)12-10-16)26(24,25)18-7-5-4-6-8-18/h4-12,15H,3,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIALMTWCMCYAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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